molecular formula C12H13ClN2 B13719725 2-(4-Chlorophenyl)-5-isopropyl-1H-imidazole

2-(4-Chlorophenyl)-5-isopropyl-1H-imidazole

Cat. No.: B13719725
M. Wt: 220.70 g/mol
InChI Key: GAHKEZWZCUUPHY-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5-isopropyl-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a 4-chlorophenyl group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-5-isopropyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloroaniline with glyoxal in the presence of ammonium acetate, followed by cyclization to form the imidazole ring . The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-5-isopropyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas for halogenation, nitric acid for nitration, and sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Formation of corresponding imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated imidazole derivatives.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-5-isopropyl-1H-imidazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)-5-isopropyl-1H-imidazole is unique due to the presence of both the 4-chlorophenyl and isopropyl groups, which confer specific steric and electronic characteristics. These features can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H13ClN2

Molecular Weight

220.70 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-propan-2-yl-1H-imidazole

InChI

InChI=1S/C12H13ClN2/c1-8(2)11-7-14-12(15-11)9-3-5-10(13)6-4-9/h3-8H,1-2H3,(H,14,15)

InChI Key

GAHKEZWZCUUPHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN=C(N1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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